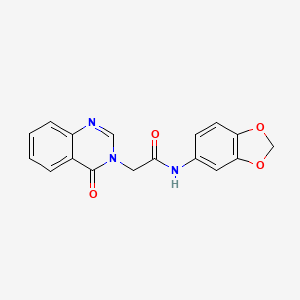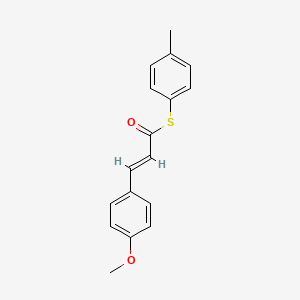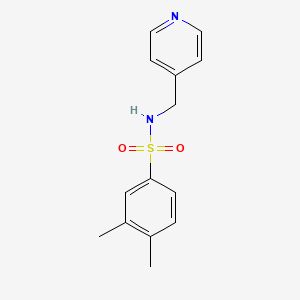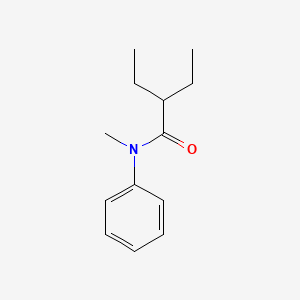
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly known as PEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEP is a piperazine derivative that has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP exerts its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PEP has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
PEP has been reported to exhibit a wide range of biochemical and physiological effects. PEP has been shown to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anticonvulsant and analgesic effects. PEP has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
PEP has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, PEP has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on PEP. One potential direction is to study the effects of PEP on other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the potential of PEP as a drug candidate for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, PEP is a promising chemical compound that exhibits a wide range of biological activities and potential therapeutic applications. Its ease of synthesis, low cost, and wide range of biological activities make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
PEP can be synthesized using a simple one-pot reaction between 2-hydroxybenzaldehyde, 2-phenylethylamine, and thiourea. The reaction takes place in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography, yielding pure PEP.
Applications De Recherche Scientifique
PEP has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and cancer. PEP has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. PEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18-9-5-4-8-17(18)21-12-14-22(15-13-21)19(24)20-11-10-16-6-2-1-3-7-16/h1-9,23H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNDOHPTDCHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)


![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)




![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
![N-{2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5766988.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767005.png)


![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)